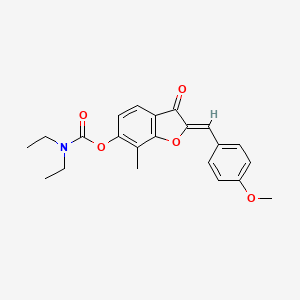![molecular formula C21H17N3O B2947841 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide CAS No. 313534-05-3](/img/structure/B2947841.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure. Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Molecular Structure Analysis
Benzimidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to have a broad range of biological activities . They are known to interact with various targets, including enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in purine synthesis .
Mode of Action
For instance, some imidazole derivatives have been shown to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .
Biochemical Pathways
Compounds with similar structures have been known to participate in purine synthesis . They may also affect other pathways depending on their specific targets and mode of action.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Similar compounds have been reported to inhibit the proliferation of certain cell lines . They may also promote apoptosis and have antiangiogenic effects .
Action Environment
It’s worth noting that the synthesis of similar compounds can be influenced by environmental conditions .
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide is a potent and selective PARP inhibitor that can be used in preclinical studies to investigate the role of PARP enzymes in DNA repair and cancer cell survival. However, its toxicity in normal cells can limit its use in certain experiments. In addition, the cost of this compound can be a limiting factor for some research groups.
Orientations Futures
1. Combination therapy: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. Future studies could investigate the optimal combination of this compound with other agents for the treatment of various types of cancers.
2. Resistance mechanisms: Resistance to PARP inhibitors is a major challenge in the development of these agents. Future studies could investigate the mechanisms of resistance to this compound and develop strategies to overcome it.
3. Biomarker identification: Biomarkers that predict response to PARP inhibitors, such as this compound, could help identify patients who are most likely to benefit from these agents. Future studies could investigate the role of various biomarkers in predicting response to this compound.
4. Clinical trials: this compound is currently being evaluated in several clinical trials for the treatment of various types of cancers. Future studies could investigate the efficacy and safety of this compound in larger patient populations and in combination with other agents.
Méthodes De Synthèse
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the preparation of 2-(1H-benzo[d]imidazol-2-yl)aniline, which is then reacted with 4-methylbenzoyl chloride to obtain the intermediate product. The final step involves the reaction of the intermediate product with 2-aminophenol to yield this compound.
Applications De Recherche Scientifique
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancers, including breast, ovarian, and prostate cancer. It has been shown to be effective in killing cancer cells that have defects in DNA repair pathways, such as BRCA1/2 mutations. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-10-12-15(13-11-14)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTAFJDGJOPKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2947762.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2947763.png)
![(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid](/img/structure/B2947765.png)


![1-[(3-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2947771.png)
![N-(cyanomethyl)-2-[[6-(diethylsulfamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2947773.png)

![3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2947777.png)

![2-Chloro-1-(2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2947780.png)
